Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate
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Overview
Description
Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate: is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant odors and are often found in fragrances and flavorings. This particular compound features both nitro and bromo substituents, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate typically involves esterification reactions. One common method is the Fischer esterification, where an acid (such as 2-(4-nitrophenyl)-2-(3-bromophenyl)acetic acid) reacts with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products Formed:
Reduction of Nitro Group: 2-(4-aminophenyl)-2-(3-bromophenyl)acetate.
Substitution of Bromo Group: 2-(4-nitrophenyl)-2-(3-methoxyphenyl)acetate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its unique structural features.
- Investigated for its biological activity and interactions with enzymes or receptors.
Industry:
- Utilized in the production of fragrances and flavorings.
- Explored for use in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate exerts its effects would depend on its specific application. For instance, if used in drug development, it might interact with specific enzymes or receptors, altering their activity. The nitro and bromo groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-(4-nitrophenyl)acetate: Lacks the bromo substituent, which might affect its reactivity and applications.
Methyl 2-(3-bromophenyl)acetate:
Uniqueness: Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate is unique due to the presence of both nitro and bromo groups, which can significantly impact its chemical properties and potential applications. The combination of these substituents might make it particularly useful in specific synthetic pathways or as a precursor to more complex molecules.
Biological Activity
Methyl 2-(4-nitrophenyl)-2-(3-bromophenyl)acetate is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a nitrophenyl and bromophenyl substituent, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
This indicates the presence of a bromine atom, a nitro group, and an ester functional group, all of which may contribute to its biological properties.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities, including antimicrobial and anticancer effects. Below is a summary of its notable activities:
Antimicrobial Activity
Several studies have assessed the antimicrobial efficacy of this compound against various pathogens:
- Bacterial Activity : The compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit minimum inhibitory concentration (MIC) values that indicate effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : In addition to antibacterial properties, the compound also shows antifungal activity, particularly against drug-resistant strains like Candida auris. Its MIC values suggest a promising role in treating fungal infections resistant to conventional therapies .
Anticancer Activity
Research into the anticancer properties of this compound indicates that it may inhibit the proliferation of cancer cells. For example:
- Cell Line Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The observed effects suggest that it may induce apoptosis or inhibit cell cycle progression .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. For instance, its interaction with α-glucosidase has been highlighted as a mechanism through which it exerts its effects .
- Binding Affinity : Interaction studies indicate that the compound binds effectively to various biological targets, which may enhance its therapeutic potential. The presence of nitro and bromine substituents is believed to play a critical role in modulating these interactions .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida auris | 16 |
Table 2: Anticancer Activity Against Caco-2 Cells
Concentration (µM) | Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 39.8 |
Properties
Molecular Formula |
C15H12BrNO4 |
---|---|
Molecular Weight |
350.16 g/mol |
IUPAC Name |
methyl 2-(3-bromophenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H12BrNO4/c1-21-15(18)14(11-3-2-4-12(16)9-11)10-5-7-13(8-6-10)17(19)20/h2-9,14H,1H3 |
InChI Key |
NCNVMUNDVWVKJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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